1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C19H27NO4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. This compound is notable for its applications in the pharmaceutical industry, particularly in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted piperidine derivatives .
Scientific Research Applications
1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Comparison: 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This distinguishes it from other Boc-protected piperidine derivatives, which may lack this specific interaction capability .
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)18(15(20)21)9-11-19(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) |
InChI Key |
ZQMSYBHUZMMTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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